5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
Overview
Description
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Synthesis Analysis
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Anticancer Activities
Compounds derived from 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine have been synthesized and tested for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity on all cell lines, indicating their potential as templates for developing anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
New derivatives of 1,2,4-oxadiazole, including the 5-(4-Methylphenyl) variant, have been synthesized and screened for their antimicrobial properties. Some of these compounds showed good or moderate activities against various microorganisms, highlighting their importance in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Photochemical Applications
Research into the photochemistry of 1,2,4-oxadiazoles, including those substituted with a 4-methylphenyl group, has shown that these compounds can undergo photolytic reactions in the presence of nitrogen nucleophiles, leading to the formation of 1,2,4-triazoles, indazoles, and benzimidazoles. This opens avenues for novel photoinduced molecular rearrangements and the synthesis of complex heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
Green Chemistry Synthesis
The use of ultrasound and molecular sieves has been explored for the synthesis of oxadiazole derivatives, including those with a 4-methylphenyl moiety. This method represents a green chemistry approach, reducing the environmental impact of chemical syntheses. The compounds synthesized using this technique exhibited promising antifungal activity against various pathogens, suggesting their application in developing new antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSQAOPDOZWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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